3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Description
Properties
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-12(2)19(21)25-18-13(3)17(9-8-16(11)18)24-20(22)14-6-5-7-15(10-14)23-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJMUHNARCMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 3-methoxybenzoic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the chromenone core.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters with different substituents.
Scientific Research Applications
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid ()
- Molecular formula : C₁₅H₁₆O₅.
- Key differences: Replaces the 3-methoxybenzoate ester with a propanoic acid group.
- Properties :
(b) 3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-L-tryptophanate ()
- Molecular formula : C₃₄H₃₃N₃O₇.
- Key differences : Incorporates a bulky tryptophan-derived ester and benzyl substituent.
- Properties: Increased lipophilicity (logP >7 inferred from similar compounds in ). Potential biological relevance due to the amino acid moiety, though activity data are unavailable.
(c) Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate ()
- Molecular formula : C₂₅H₂₄O₈.
- Key differences : Features an ethoxycarbonylpropyl chain and methyl benzoate group.
- Properties :
(d) 3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate ()
- Molecular formula : C₂₄H₁₅F₃O₆.
- Key differences: Trifluoromethyl and 4-methoxyphenoxy substituents.
- Properties :
Spectroscopic and Crystallographic Analysis
Q & A
Q. What are the key steps and challenges in synthesizing 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Chromenone Core Formation : Alkylation or cyclization reactions under controlled temperatures (60–80°C) using catalysts like H2SO4 or BF3·Et2O .
- Esterification : Coupling the chromenone moiety with 3-methoxybenzoic acid via Steglich esterification (DCC/DMAP) or acid chloride intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .
Challenges : Competing side reactions (e.g., over-alkylation) require strict control of stoichiometry and reaction time .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl groups (δ 2.1–2.5 ppm for C-3,4,8 methyls) and ester linkage (δ 4.3–4.5 ppm for OCH3) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ (calculated for C20H18O5: 362.1154) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What preliminary assays are recommended for screening biological activity?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assay (IC50 comparison with ascorbic acid) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or lipoxygenase inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modifications :
- Replace 3-methoxybenzoate with 4-fluoro or 4-nitro variants to assess electronic effects on enzyme binding .
- Introduce substituents at C-8 (e.g., Cl, Br) to evaluate steric impacts .
- Assays : Compare IC50 values across analogs (see Table 1) .
Table 1 : Bioactivity of Structural Analogs
| Compound | Modification | IC50 (COX-2 Inhibition) |
|---|---|---|
| Parent | None | 12.5 μM |
| Analog A | 4-Fluoro | 8.2 μM |
| Analog B | 8-Bromo | 15.7 μM |
Q. What strategies resolve contradictory data in reaction mechanisms?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps in esterification .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and competing pathways .
- In Situ Monitoring : ReactIR or HPLC-MS to detect intermediates (e.g., acyloxyborane complexes in Steglich reactions) .
Q. How do solvent polarity and temperature affect photophysical properties?
- Methodological Answer :
- Solvent Screening : Measure fluorescence quantum yield (ΦF) in solvents (hexane → DMSO) to assess solvatochromism .
- Temperature-Dependent Studies : UV-vis spectroscopy (25–80°C) to track aggregation-induced emission (AIE) behavior .
Key Finding : ΦF increases 3-fold in DMSO vs. hexane due to reduced non-radiative decay .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its cytotoxicity?
- Methodological Answer : Contradictions arise from:
- Cell Line Variability : Differential expression of metabolic enzymes (e.g., CYP450) in MCF-7 vs. A549 cells .
- Assay Conditions : Viability results vary with incubation time (24 vs. 48 hours) and serum concentration .
Resolution : Standardize protocols using CLSI guidelines and include multiple cell lines in parallel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
